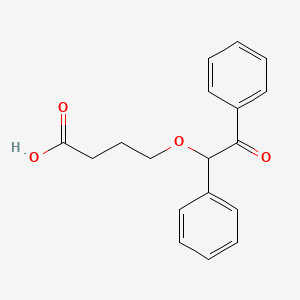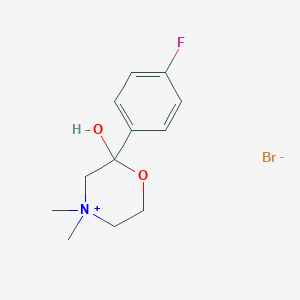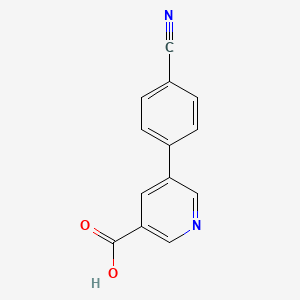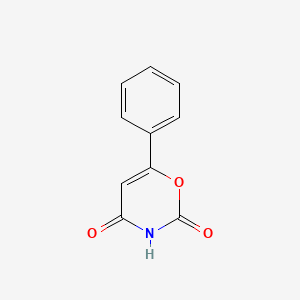
安息香酸ヘミスクシネート
説明
Benzoin hemisuccinate is a chemical compound with the CAS Number: 306935-85-3 . Its molecular weight is 298.34 and its molecular formula is C18H18O4 . It contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 hydroxyl group, and 1 ether .
Synthesis Analysis
The synthesis of Benzoin, a precursor to Benzoin hemisuccinate, involves a condensation reaction of benzaldehyde catalyzed by cyanide ion or thiamine . This reaction forms a C−C bond via condensation . The key step is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde . The formerly electrophilic carbonyl carbon becomes nucleophilic .
Molecular Structure Analysis
The Benzoin hemisuccinate molecule contains a total of 40 atoms. There are 18 Hydrogen atoms, 18 Carbon atoms, and 4 Oxygen atoms . A chemical structure of Benzoin hemisuccinate can therefore be written as: C18H18O4 .
Chemical Reactions Analysis
The Benzoin reaction is a cyanide ion catalyzed reaction between two aldehydes . The key step is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde . The formerly electrophilic carbonyl carbon becomes nucleophilic .
Physical and Chemical Properties Analysis
Benzoin hemisuccinate has a molecular weight of 298.34 . Its IUPAC name is 4-(2-oxo-1,2-diphenylethoxy)butanoic acid .
科学的研究の応用
植物化学と伝統医学
安息香酸ヘミスクシネートは、スチラックス属植物の樹脂から得られ、安息香酸、桂皮酸、およびそれらの誘導体などの化学成分が豊富に含まれています。これらの化合物は、伝統的に治療効果のために使用されてきました。 研究によると、安息香の粗抽出物は、抗腫瘍、神経保護、細胞毒性、抗菌、抗炎症、および殺虫などの薬理学的活性を示すことが示されています .
ハーブ薬の品質管理
安息香酸ヘミスクシネートの複雑な植物化学的プロファイルには、厳格な品質管理対策が必要です。 高速液体クロマトグラフィー(HPLC)やガスクロマトグラフィー質量分析(GC-MS)などの技術は、ハーブ製剤中の安息香の定性的および定量的分析に広く使用されています .
食品業界での用途
食品業界では、安息香酸ヘミスクシネートは、その芳香族特性により、風味を増強する役割を果たします。 安息香酸エステル含有量を利用して、食品製品に特定の香りと味を付与するために使用されます .
化粧品業界における抗酸化剤
安息香酸ヘミスクシネートの抗酸化特性は、化粧品業界において貴重な成分となります。 製品の保存期間を延ばし、酸化ストレスから肌を保護するのに役立ちます .
アロマテラピーと香料固定剤
安息香酸ヘミスクシネートは、アロマテラピーでは固定剤として働き、空気中の揮発性化合物の存在時間を長くします。 この特性は、香を長期間保持するのに役立つお香や香水の製造にも役立ちます .
医薬品業界における治療効果
この樹脂は、伝統的な医学において、呼吸器感染症、紅斑、創傷治癒、および咳の治療に使用されてきました。 その植物治療効果は、現代の医薬品への組み込みに向けて調査されています .
日用品化学製品の材料科学
安息香酸ヘミスクシネートは、日用品化学業界において、その芳香族特性と防腐特性を活用した材料の製造に使用されています。 心地よい香りや長い保存期間を必要とする家庭用品の製造に使用されています .
作用機序
Mode of Action
Benzocaine, a related compound, acts as a local anesthetic by preventing the transmission of impulses along nerve fibers and at nerve endings
Biochemical Pathways
Benzoin, a related compound, is known to be involved in an important carbon–carbon bond-forming reaction known as the benzoin condensation . This reaction is traditionally catalyzed by a cyanide ion and results in the formation of benzoin or hydrobenzoin
Result of Action
Benzocaine, a related compound, is used for the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations
生化学分析
Biochemical Properties
Benzoin hemisuccinate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds via condensation reactions. It interacts with enzymes such as thiamine (vitamin B1), which acts as a catalyst in the benzoin condensation reaction . This reaction involves the conversion of two molecules of benzaldehyde to an alpha-hydroxy ketone, benzoin, which is then further processed to form benzoin hemisuccinate . The interaction between benzoin hemisuccinate and thiamine is crucial for the formation of the final product.
Cellular Effects
Benzoin hemisuccinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cell cycle and gene expression in experimental models . The compound’s impact on cellular metabolism is linked to its role in biochemical reactions, where it facilitates the formation of key intermediates that are essential for cellular function.
Molecular Mechanism
The molecular mechanism of benzoin hemisuccinate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, such as thiamine, and facilitates the formation of carbon-carbon bonds through condensation reactions . This binding interaction is essential for the catalytic activity of the enzyme and the subsequent formation of benzoin hemisuccinate. Additionally, benzoin hemisuccinate may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoin hemisuccinate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzoin hemisuccinate is relatively stable under controlled conditions, but its degradation can occur if exposed to extreme temperatures or pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.
Dosage Effects in Animal Models
The effects of benzoin hemisuccinate vary with different dosages in animal models. At lower doses, the compound has been shown to facilitate biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects have been identified, indicating that there is a specific dosage range within which benzoin hemisuccinate is effective without causing harm.
Metabolic Pathways
Benzoin hemisuccinate is involved in several metabolic pathways, including those related to the formation of carbon-carbon bonds and the reduction of carbonyl groups . It interacts with enzymes such as thiamine and other cofactors that facilitate these metabolic processes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular function.
Transport and Distribution
The transport and distribution of benzoin hemisuccinate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of benzoin hemisuccinate is essential for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
Benzoin hemisuccinate is localized within specific subcellular compartments, where it exerts its biochemical activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. The subcellular localization of benzoin hemisuccinate is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and enzymes.
特性
IUPAC Name |
4-(2-oxo-1,2-diphenylethoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-16(20)12-7-13-22-18(15-10-5-2-6-11-15)17(21)14-8-3-1-4-9-14/h1-6,8-11,18H,7,12-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGODCRXAWGHJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Chloro-3-nitrophenyl)-N'-(2-[(2-furylmethyl)thio]ethyl)urea](/img/structure/B1620837.png)
![[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium](/img/structure/B1620839.png)
![2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1620840.png)

![2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate](/img/structure/B1620842.png)



![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)

![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)

![4-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B1620859.png)

